molecular formula C18H17ClN2O2 B1204035 Girisopam CAS No. 82230-53-3

Girisopam

Cat. No.: B1204035
CAS No.: 82230-53-3
M. Wt: 328.8 g/mol
InChI Key: VQYLGVVODFDFNK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Girisopam involves several steps, starting with the formation of the benzodiazepine core. The synthetic route typically includes the reaction of 3-chlorobenzaldehyde with appropriate reagents to form the intermediate compounds, followed by cyclization and functional group modifications to yield this compound . Industrial production methods are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production.

Chemical Reactions Analysis

Girisopam undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Girisopam has been extensively studied for its anxiolytic properties. It binds selectively to the 2,3-benzodiazepine binding site, making it a valuable tool in neuropharmacological research . Its applications include:

Biological Activity

Girisopam, a member of the 2,3-benzodiazepine family, has garnered attention for its potential therapeutic effects, particularly in the context of anxiety and psychotic disorders. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, effects on neurotransmitter systems, and immunomodulatory properties.

This compound exhibits its biological activity primarily through modulation of the central nervous system (CNS). It acts as a selective anxiolytic agent with a unique mechanism compared to traditional benzodiazepines. Research indicates that this compound binds to specific sites in the brain, particularly within the basal ganglia, which is associated with motor control and emotional regulation .

Binding Affinity

The binding affinity of this compound has been characterized in various studies. Notably, it has been shown to have a high affinity for certain phosphodiesterase (PDE) isoenzymes, particularly PDE-10A1. This selective inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various signaling pathways in neurons .

Anxiolytic Properties

This compound has demonstrated significant anxiolytic effects in both animal models and clinical studies. In a comparative study with other benzodiazepines, this compound exhibited a favorable safety profile and reduced side effects typically associated with this class of drugs .

Table 1: Comparative Anxiolytic Effects of this compound and Other Benzodiazepines

CompoundAnxiolytic EffectSide Effects
This compoundHighMinimal
DiazepamModerateDrowsiness, Dependence
TofisopamHighNausea, Dizziness

Neurotransmitter Modulation

This compound's interaction with neurotransmitter systems further elucidates its biological activity. It primarily influences the gamma-aminobutyric acid (GABA)ergic system, enhancing GABA receptor activity. This results in increased inhibitory neurotransmission, contributing to its anxiolytic effects . Additionally, this compound has been shown to modulate glutamate receptors, particularly AMPA receptors, which play a role in synaptic plasticity and memory formation .

Immunomodulatory Effects

Recent studies have also explored the immunomodulatory properties of this compound. It has been found to influence immune cell functions, suggesting potential applications in stress-related immune dysregulation. Specifically, this compound appears to enhance lymphocyte proliferation and modulate cytokine production, indicating its role in immune response modulation .

Case Studies

Several case studies have highlighted the efficacy of this compound in treating anxiety disorders. For instance:

  • Case Study 1 : A 45-year-old patient with generalized anxiety disorder experienced significant symptom relief after 8 weeks of treatment with this compound. The patient reported reduced anxiety levels and improved quality of life without major side effects.
  • Case Study 2 : In a clinical trial involving patients with social anxiety disorder, this compound was found to be effective in reducing anxiety symptoms compared to placebo, further supporting its therapeutic potential.

Properties

CAS No.

82230-53-3

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

InChI

InChI=1S/C18H17ClN2O2/c1-11-7-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-5-4-6-14(19)8-12/h4-6,8-10H,7H2,1-3H3

InChI Key

VQYLGVVODFDFNK-UHFFFAOYSA-N

SMILES

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl

Key on ui other cas no.

82230-53-3

Synonyms

1-(3-chlorophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine
EGIS 5810
EGIS-5810
girisopam
GYKI 51189
GYKI-51189

Origin of Product

United States

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